

4-EEC Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *4-Ethylethcathinone hydrochloride*

Cat. No.: B2453300

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CAS Number: 2446466-62-0

This technical guide provides an in-depth overview of **4-Ethylethcathinone hydrochloride** (4-EEC HCl), a synthetic cathinone derivative. The information is intended for researchers, scientists, and drug development professionals, focusing on its chemical properties, pharmacological profile, and relevant experimental methodologies.

Chemical and Physical Properties

4-EEC hydrochloride is a substituted cathinone, structurally related to other psychoactive substances.^[1] Its fundamental chemical and physical properties are summarized below.

Property	Value	Source
CAS Number	2446466-62-0	[1]
Molecular Formula	C ₁₃ H ₁₉ NO • HCl	[1]
Molecular Weight	241.8 g/mol	[1]
Formal Name	2-(ethylamino)-1-(4-ethylphenyl)propan-1-one, monohydrochloride	[1]
UV max (Methanol)	255 nm	[1]
Solubility (PBS, pH 7.2)	10 mg/mL	[1]
Solubility (Ethanol)	5 mg/mL	[1]
Solubility (DMSO)	2.5 mg/mL	[1]
Solubility (DMF)	1 mg/mL	[1]

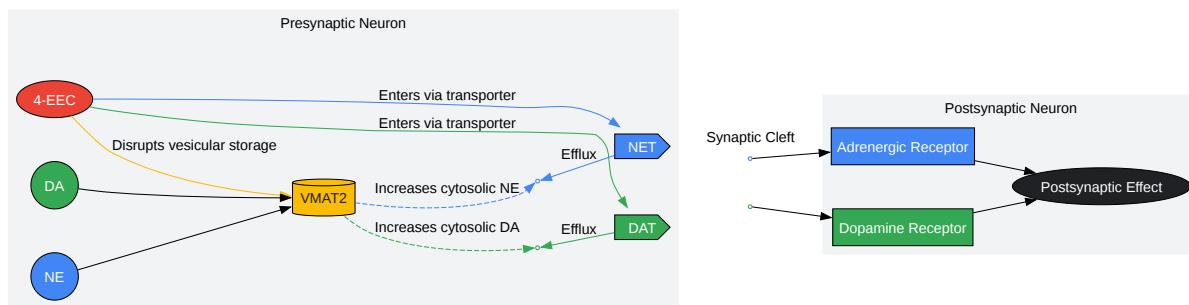
Pharmacological Profile

While the physiological and toxicological properties of 4-EEC hydrochloride have not been extensively characterized, it is identified as a norepinephrine-dopamine releasing agent.[\[2\]](#) This classification suggests that its primary mechanism of action involves the modulation of monoamine neurotransmitter systems in the central nervous system.

Mechanism of Action: Norepinephrine-Dopamine Releasing Agent

As a norepinephrine-dopamine releasing agent, 4-EEC hydrochloride is presumed to interact with the transporters of these catecholamines, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT). This interaction leads to an increase in the extracellular concentrations of norepinephrine and dopamine, which in turn stimulates adrenergic and dopaminergic neurotransmission. The general mechanism for such agents involves reversal of the normal direction of transporter flux.

The following diagram illustrates the proposed signaling pathway for a norepinephrine-dopamine releasing agent like 4-EEC hydrochloride.



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Caption: Proposed mechanism of 4-EEC as a norepinephrine-dopamine releasing agent.

Experimental Protocols

Detailed experimental data for 4-EEC hydrochloride is limited in publicly available literature. However, established protocols for characterizing other synthetic cathinones can be adapted to investigate its pharmacological and metabolic profile.

Monoamine Transporter Activity Assays

The interaction of 4-EEC hydrochloride with monoamine transporters can be quantified through radioligand binding and neurotransmitter uptake inhibition assays.

These assays determine the binding affinity (K_i) of a compound to a specific transporter.

General Protocol:

- **Cell Culture and Membrane Preparation:** Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured. Cell membranes are then prepared from these cells.
- **Binding Assay:** The cell membranes are incubated with a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of 4-EEC hydrochloride.
- **Separation and Quantification:** The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter.
- **Data Analysis:** The concentration of 4-EEC hydrochloride that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The K_i value is then calculated from the IC_{50} value using the Cheng-Prusoff equation.

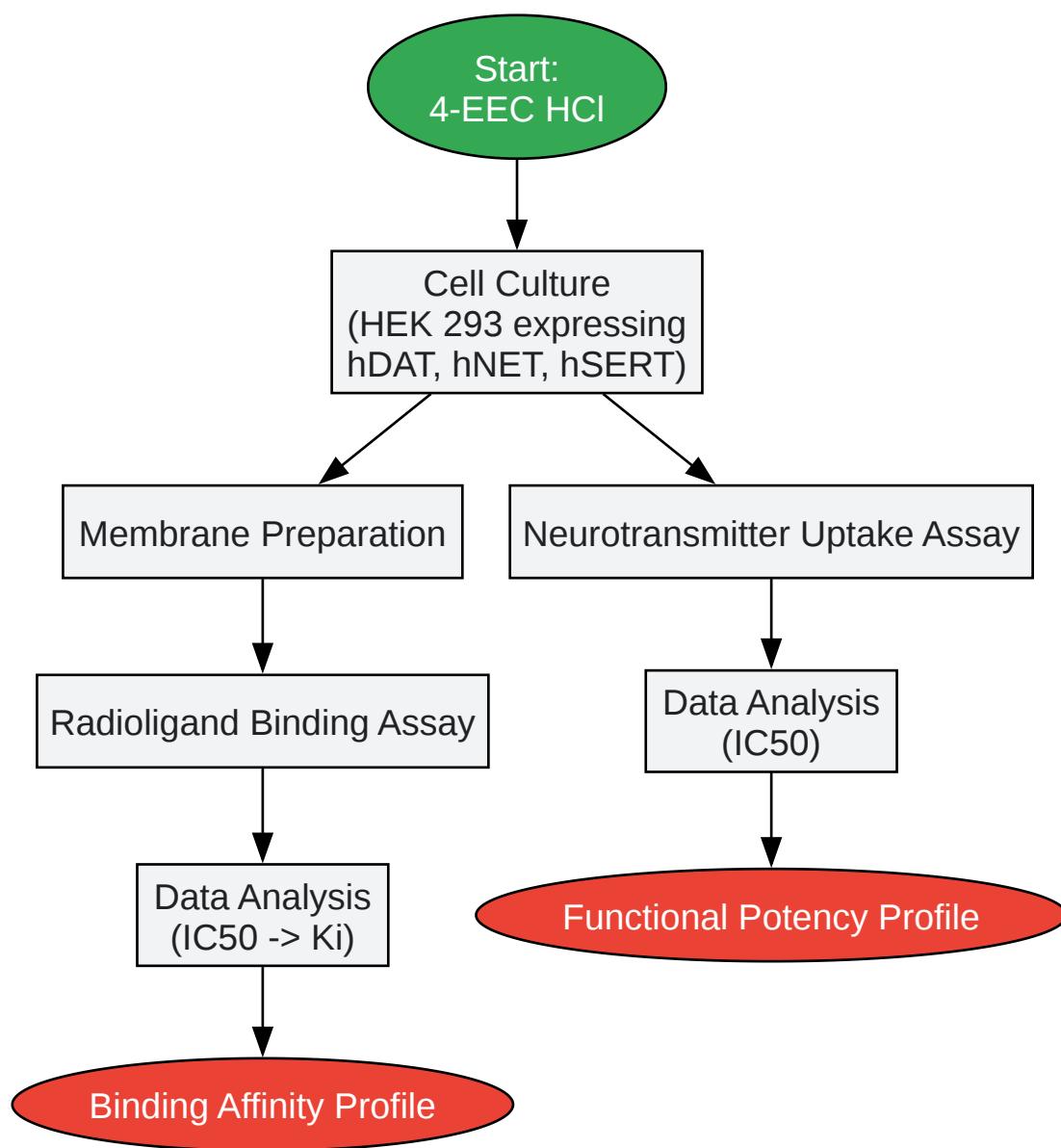
These assays measure the functional inhibition of the transporter by the test compound, reported as IC_{50} values.

General Protocol:

- **Cell Culture:** HEK 293 cells stably expressing hDAT, hSERT, or hNET are cultured in appropriate plates.
- **Uptake Assay:** The cells are incubated with varying concentrations of 4-EEC hydrochloride followed by the addition of a radiolabeled neurotransmitter (³H)dopamine, ³Hserotonin, or ³Hnorepinephrine).
- **Termination and Lysis:** The uptake process is terminated by washing the cells with ice-cold buffer. The cells are then lysed.
- **Quantification:** The amount of radioactivity in the cell lysate is measured using a scintillation counter.

- Data Analysis: The IC_{50} value, representing the concentration of 4-EEC hydrochloride that inhibits 50% of the neurotransmitter uptake, is calculated.

The following diagram illustrates a general workflow for in vitro pharmacological characterization.



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Caption: General workflow for in vitro pharmacological characterization of 4-EEC HCl.

In Vitro Metabolism Studies

The metabolic stability and metabolite profile of 4-EEC hydrochloride can be investigated using human liver microsomes (HLM).

General Protocol:

- Incubation: 4-EEC hydrochloride (at a specified concentration, e.g., 10 μ M) is incubated with HLM (e.g., 1 mg/mL) in a buffered solution (e.g., 50 mM ammonium bicarbonate, pH 7.4). The reaction is initiated by the addition of an NADPH-regenerating system.
- Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
- Reaction Termination: The metabolic reaction in the aliquots is stopped, typically by the addition of a cold organic solvent like acetonitrile.
- Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
- LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify metabolites.
- Data Analysis: The in vitro half-life ($t_{1/2}$) of 4-EEC hydrochloride is determined by plotting the percentage of the parent compound remaining against time. This can be used to calculate the in vitro intrinsic clearance (Cl_{int}).

Quantitative Data for Related Compounds

While specific quantitative data for 4-EEC hydrochloride is not readily available, the following table presents data for related synthetic cathinones to provide a comparative context for its potential pharmacological profile.

Compound	DAT IC ₅₀ (nM)	NET IC ₅₀ (nM)	SERT IC ₅₀ (nM)
Mephedrone	127	45	118
Methylone	148	129	108
MDPV	2.4	1.8	>10000
α-PVP	14.2	9.3	>10000

Data is compiled from various in vitro studies on synthetic cathinones.

Conclusion

4-EEC hydrochloride is a synthetic cathinone classified as a norepinephrine-dopamine releasing agent. While its specific pharmacological and toxicological profiles are not yet fully elucidated, established in vitro methodologies for related compounds provide a framework for its comprehensive characterization. Further research is necessary to determine its precise binding affinities, functional potencies at monoamine transporters, and its metabolic fate. The experimental protocols and comparative data presented in this guide offer a foundation for researchers to undertake such investigations.

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References

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